REACTION_CXSMILES
|
[C:1]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:16][O:17][C:18](=[O:29])[C@H:19]([CH2:21][C:22]1[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=1)[NH2:20].O.CO>C1(OC)C=CC=CC=1.[Pd]>[CH3:16][O:17][C:18](=[O:29])[CH:19]([NH:20][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:1](=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:21][C:22]1[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
90.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
COC([C@@H](N)CC1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
CUSTOM
|
Details
|
is removed by a Dean-Stark apparatus
|
Type
|
FILTRATION
|
Details
|
the Pd/C is filtered
|
Type
|
WASH
|
Details
|
washed with anisole (3×60 ml)
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 40° C.
|
Type
|
ADDITION
|
Details
|
hexane (1000 ml) is added
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with hexane (5×200 ml)
|
Type
|
CUSTOM
|
Details
|
to yield the crude 2-((2-benzoylphenyl)-amino)-3-(4-hydroxyphenyl)-propionic acid methyl ester
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the product is filtered
|
Type
|
WASH
|
Details
|
washed with methanol (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried under a vacuum
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC1=CC=C(C=C1)O)NC1=C(C=CC=C1)C(C1=CC=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.2 g | |
YIELD: PERCENTYIELD | 40.1% | |
YIELD: CALCULATEDPERCENTYIELD | 40.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][C:10]1=O)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:16][O:17][C:18](=[O:29])[C@H:19]([CH2:21][C:22]1[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=1)[NH2:20].O.CO>C1(OC)C=CC=CC=1.[Pd]>[CH3:16][O:17][C:18](=[O:29])[CH:19]([NH:20][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[C:1](=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:21][C:22]1[CH:27]=[CH:26][C:25]([OH:28])=[CH:24][CH:23]=1
|
Name
|
|
Quantity
|
90.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1C(CCCC1)=O
|
Name
|
|
Quantity
|
78 g
|
Type
|
reactant
|
Smiles
|
COC([C@@H](N)CC1=CC=C(C=C1)O)=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
CUSTOM
|
Details
|
is removed by a Dean-Stark apparatus
|
Type
|
FILTRATION
|
Details
|
the Pd/C is filtered
|
Type
|
WASH
|
Details
|
washed with anisole (3×60 ml)
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to 40° C.
|
Type
|
ADDITION
|
Details
|
hexane (1000 ml) is added
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with hexane (5×200 ml)
|
Type
|
CUSTOM
|
Details
|
to yield the crude 2-((2-benzoylphenyl)-amino)-3-(4-hydroxyphenyl)-propionic acid methyl ester
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the product is filtered
|
Type
|
WASH
|
Details
|
washed with methanol (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
dried under a vacuum
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CC1=CC=C(C=C1)O)NC1=C(C=CC=C1)C(C1=CC=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.2 g | |
YIELD: PERCENTYIELD | 40.1% | |
YIELD: CALCULATEDPERCENTYIELD | 40.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |